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molecular formula C14H16ClN3O B8441885 1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,7-chloro-n-cyclohexyl-

1h-Pyrrolo[2,3-c]pyridine-2-carboxamide,7-chloro-n-cyclohexyl-

Cat. No. B8441885
M. Wt: 277.75 g/mol
InChI Key: ULRHKAYUPWCDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608627B2

Procedure details

7-Chloro-N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (230 mg, 0.828 mmol), triethylamine (0.25 mL) and palladium(II)chloride (3 mg, 2 mol %) were combined in N,N-dimethylformamide (5 mL) under an atmosphere of hydrogen. The reaction mixture was heated at 60° C. for 3 h. The reaction mixture was cooled to room temperature and the catalyst was removed by filtration through a pad of diatomaceous earth and washed with ethyl acetate. Evaporation of the solvents provided crude product (169 mg, 84%) as an off-white solid. Purification by chromatography (SiO2; 0-10% methanol in methylene chloride, 1400 mL) afforded N-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (101 mg, 0.414 mmol, 50%) as fine, white needles: mp 298-301° C., 1H NMR (300 MHz, CD3OD) δ 1.20-1.55 (6H, m), 1.65-2.10 (4H, m), 3.90 (1H, m), 7.21 (1H, s), 7.15 (1H, s), 7.65 (1H, d, J=5.7 Hz), 8.09 (1H, d, J=5.7 Hz), 8.77 (1H, s); ESI MS m/z 244 [C14H17N3O+H]+; HPLC (Method A) >99% (AUC), tR=13.2 min.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
palladium(II)chloride
Quantity
3 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11]([NH:13][CH:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)=[O:12])[NH:8][C:7]=12.C(N(CC)CC)C>CN(C)C=O.[Pd](Cl)Cl>[CH:14]1([NH:13][C:11]([C:9]2[NH:8][C:7]3=[CH:2][N:3]=[CH:4][CH:5]=[C:6]3[CH:10]=2)=[O:12])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C(=O)NC2CCCCC2
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
palladium(II)chloride
Quantity
3 mg
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through a pad of diatomaceous earth
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
provided crude product (169 mg, 84%) as an off-white solid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (SiO2; 0-10% methanol in methylene chloride, 1400 mL)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)C1=CC=2C(=CN=CC2)N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.414 mmol
AMOUNT: MASS 101 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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